molecular formula C22H28N4O B6095195 4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine

4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine

Cat. No.: B6095195
M. Wt: 364.5 g/mol
InChI Key: SKMOMIGAQLFYFJ-UHFFFAOYSA-N
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Description

4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the spirocyclic piperidine class of compounds and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of the compound's efficacy and safety in clinical trials. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various disease settings.

Synthesis Methods

The synthesis of 4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine is a complex process that involves several steps. The first step involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. The second step involves the reaction of 2-pyridinecarbonyl chloride with 2-amino-2-methyl-1-propanol to form 2-(2-hydroxy-2-methylpropyl)pyridine. The third step involves the reaction of 2-(2-hydroxy-2-methylpropyl)pyridine with 7-(3-methylbenzyl)-1,5-diazabicyclo[4.3.0]non-5-ene to form this compound.

Scientific Research Applications

4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine has been extensively studied for its potential applications in various scientific research areas. One of the main areas of research is the development of new drugs for the treatment of various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, infectious diseases, and neurological disorders.

Properties

IUPAC Name

(2-aminopyridin-4-yl)-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-17-4-2-5-18(12-17)14-25-10-3-7-22(15-25)8-11-26(16-22)21(27)19-6-9-24-20(23)13-19/h2,4-6,9,12-13H,3,7-8,10-11,14-16H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOMIGAQLFYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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